molecular formula C27H22ClN5O3 B10925895 N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10925895
M. Wt: 499.9 g/mol
InChI Key: OHTJUBZGHZFKQI-UHFFFAOYSA-N
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Description

N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a pyrazole ring, a cyclopropyl group, and an isoxazolo[5,4-b]pyridine core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the 4-chlorobenzyl group: This step involves the alkylation of the pyrazole ring using 4-chlorobenzyl chloride under basic conditions.

    Construction of the isoxazolo[5,4-b]pyridine core: This is typically done via a cyclization reaction involving a suitable precursor, such as a nitrile oxide and an alkyne.

    Attachment of the cyclopropyl group: This can be introduced through a cyclopropanation reaction using a diazo compound.

    Final coupling and functionalization: The final step involves coupling the intermediate with 4-methoxyphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N4-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: Used as an intermediate in the synthesis of various organic compounds.

    4-Chlorobenzyl alcohol: Utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals.

    4-Chlorobenzoyl chloride: Employed in the preparation of acyl chlorides and other derivatives.

Uniqueness

N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H22ClN5O3

Molecular Weight

499.9 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C27H22ClN5O3/c1-35-21-10-6-18(7-11-21)25-24-22(12-23(17-4-5-17)31-27(24)36-32-25)26(34)30-20-13-29-33(15-20)14-16-2-8-19(28)9-3-16/h2-3,6-13,15,17H,4-5,14H2,1H3,(H,30,34)

InChI Key

OHTJUBZGHZFKQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=CN(N=C5)CC6=CC=C(C=C6)Cl

Origin of Product

United States

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